1-Imidazo[1,2-a]pyridin-5-ylethanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Medicinal chemistry programs require precise scaffold selection-positional isomers of imidazo[1,2-a]pyridine differ significantly in lipophilicity and vector geometry. This compound offers: - XLogP3 1.1, balancing solubility/permeability (vs. 6-isomer LogP 0.30, 7-methyl analog 1.5) - Primary amine at 5-position for derivatization and salt formation (predicted pKa 8.18) - TPSA 43.3 Ų; privileged kinase inhibitor scaffold Available as free base for SAR libraries and QSAR model validation.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B11919778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Imidazo[1,2-a]pyridin-5-ylethanamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=NC=CN21)N
InChIInChI=1S/C9H11N3/c1-7(10)8-3-2-4-9-11-5-6-12(8)9/h2-7H,10H2,1H3
InChIKeyKRLKQJWUKKCWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Imidazo[1,2-a]pyridin-5-ylethanamine: Structural Overview


1-Imidazo[1,2-a]pyridin-5-ylethanamine (CAS 1468785-96-7) is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core with an ethanamine substituent at the 5-position . With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this building block is utilized in medicinal chemistry for the synthesis of biologically active molecules, particularly as a scaffold for developing kinase inhibitors and targeting receptors or enzymes . Its primary amine functionality allows for further derivatization, while the imidazopyridine core is considered a privileged structure in drug discovery due to its potential for boosting target binding and creating novel intellectual property [1].

Scaffold Substitution: Positional Specificity


Within the imidazo[1,2-a]pyridine class, simple substitution of the core scaffold or the position of the ethanamine side chain is not trivial, as these modifications directly impact key molecular properties that govern target binding, solubility, and metabolic fate. The specific positioning of the ethanamine group (e.g., 5-position vs. 3- or 6-position) alters the molecule's vector, electronic distribution, and potential for intermolecular interactions [1]. Computed physicochemical properties such as LogP and Topological Polar Surface Area (TPSA) vary significantly between positional isomers and substituted analogs, demonstrating that these compounds are not functionally equivalent and must be evaluated individually for a given drug discovery target [2]. This guide provides the available quantitative evidence to support selection based on these critical differentiators.

Quantitative Physicochemical Comparison vs. Isomers


Lipophilicity: 5-Position vs. 3-Methyl Analog

The predicted lipophilicity (XLogP3) of 1-Imidazo[1,2-a]pyridin-5-ylethanamine is 1.1 [1]. This value differs from the predicted XLogP3 of 1.5 for the 3-substituted analog, 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine, indicating a potential difference in passive membrane permeability and solubility profile [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Lipophilicity: 5-Position vs. 6-Stereoisomer

The lipophilicity of 1-Imidazo[1,2-a]pyridin-5-ylethanamine can be further contextualized against another positional isomer. Its computed XLogP3 of 1.1 [1] is significantly higher than the LogP of 0.30 reported for the (S)-enantiomer of the 6-substituted analog, (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine . This difference highlights the substantial impact of both the attachment position and stereochemistry on physicochemical properties.

Lipophilicity Physicochemical Properties Stereochemistry

Polar Surface Area: Isomer Equivalence

Despite differences in lipophilicity, the Topological Polar Surface Area (TPSA) of 1-Imidazo[1,2-a]pyridin-5-ylethanamine is 43.3 Ų [1], which is identical to the TPSA of 43.3 Ų calculated for the 3-substituted analog 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine [2].

Polar Surface Area Membrane Permeability Physicochemical Properties

Water Solubility Variation Across Isomers

Water solubility is a key property for formulation and assay development. While the experimental solubility of the target compound is not reported, the computed XLogP3 value of 1.1 [1] suggests it is more hydrophilic than the 7-methyl analog but more lipophilic than the 6-substituted isomer. In contrast, the 3-substituted isomer 2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine has an estimated water solubility of 458.25 mg/L (EPA T.E.S.T.) [2]. This highlights the potential for significant solubility differences across the imidazopyridine scaffold, which are not predictable based on core structure alone.

Water Solubility Physicochemical Properties Formulation

Research Applications Based on Physicochemical Profile


Lipophilicity-Driven Hit-to-Lead Optimization

Given its computed XLogP3 of 1.1 [1], this compound occupies a lipophilicity space distinct from both more hydrophilic (e.g., 6-substituted isomer with LogP 0.30) and more lipophilic (e.g., 7-methyl analog with XLogP3 1.5) alternatives. It is therefore suitable as a starting scaffold in programs where the target physicochemical profile requires moderate lipophilicity (LogP ~1-1.2) to balance solubility and permeability. This provides a clear, data-driven rationale for selection over its isomers [2].

Targeted Library Synthesis for SAR Exploration

The ethanamine group at the 5-position provides a specific vector for substitution that is geometrically distinct from the 3- and 6-positions found in common comparators [2]. This makes 1-Imidazo[1,2-a]pyridin-5-ylethanamine a valuable core for exploring novel chemical space and building focused compound libraries, especially for targets where the imidazo[1,2-a]pyridine scaffold is a known privileged structure, such as certain kinases [3]. The scaffold allows for systematic exploration of SAR around the 5-position vector.

Salt Formation for Enhanced Solubility

The compound is available as a free base with a primary amine group (pKa predicted at 8.18±0.29) [1]. This allows for simple and controlled salt formation (e.g., hydrochloride) to improve aqueous solubility and handling properties for various assay conditions. This is a practical advantage over scaffolds that lack a readily ionizable group for salt formation, offering a flexible tool for medicinal chemists.

QSAR Model Building & Computational Validation

The availability of high-quality computed properties such as XLogP3 (1.1) and TPSA (43.3 Ų) [1], alongside data from related isomers [2], makes this compound a useful data point for building and validating Quantitative Structure-Activity Relationship (QSAR) models. The quantifiable differences in properties between positional isomers provide valuable training data for models predicting the physicochemical and ADME properties of novel imidazopyridine derivatives.

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